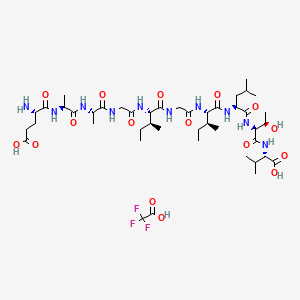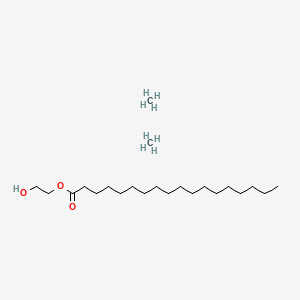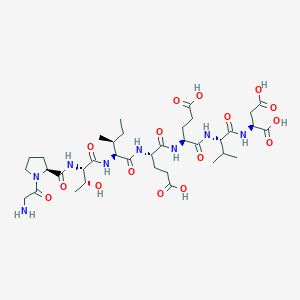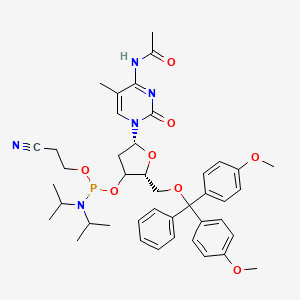
5-Me-dC(Ac) amidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-deoxycytidine (acetyl) amidite, commonly referred to as 5-Methyl-dC (ac) amidite, is a modified nucleoside used in the synthesis of DNA and RNA. This compound is particularly significant in the field of oligonucleotide synthesis due to its ability to enhance binding and stabilize duplex structures compared to its unmethylated counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-dC (ac) amidite involves the protection of the nucleoside deoxycytidine with an acetyl group at the 5-position. The process typically includes the following steps:
Protection of the 5-Hydroxyl Group: The 5-hydroxyl group of deoxycytidine is protected using a dimethoxytrityl (DMT) group.
Acetylation: The protected nucleoside undergoes acetylation to introduce the acetyl group at the 5-position.
Industrial Production Methods
Industrial production of 5-Methyl-dC (ac) amidite follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The reaction conditions are optimized to achieve high yields and purity, typically involving controlled temperatures and reaction times .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-dC (ac) amidite undergoes various chemical reactions, including:
Substitution Reactions: The acetyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 5-Methyl-dC (ac) amidite with different functional groups .
Scientific Research Applications
5-Methyl-dC (ac) amidite has a wide range of applications in scientific research, including:
Oligonucleotide Synthesis: It is used to synthesize modified oligonucleotides with enhanced binding properties.
Methylation Studies: The compound is used in studies related to DNA methylation, which is crucial for understanding gene expression and regulation.
Antisense Therapy: Modified oligonucleotides synthesized using 5-Methyl-dC (ac) amidite are used in antisense therapy to inhibit the expression of specific genes.
PCR Primers: The compound is used to create strong-binding PCR primers for various molecular biology applications .
Mechanism of Action
The mechanism of action of 5-Methyl-dC (ac) amidite involves its incorporation into DNA or RNA strands during synthesis. The methyl group at the 5-position enhances the binding affinity of the oligonucleotide to its target sequence, leading to increased duplex stability. This stabilization is achieved through additional hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-deoxycytidine (benzoyl) amidite: Similar to 5-Methyl-dC (ac) amidite but with a benzoyl group instead of an acetyl group.
2’-Fluoro-deoxycytidine (acetyl) amidite: Contains a fluorine atom at the 2’ position, providing different binding properties.
Thymidine amidite: Another modified nucleoside used in oligonucleotide synthesis .
Uniqueness
5-Methyl-dC (ac) amidite is unique due to its specific acetyl protection at the 5-position, which provides enhanced binding and stability compared to other similar compounds. This makes it particularly useful in applications requiring strong and stable oligonucleotide binding .
Properties
Molecular Formula |
C42H52N5O8P |
|---|---|
Molecular Weight |
785.9 g/mol |
IUPAC Name |
N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C42H52N5O8P/c1-28(2)47(29(3)4)56(53-24-12-23-43)55-37-25-39(46-26-30(5)40(44-31(6)48)45-41(46)49)54-38(37)27-52-42(32-13-10-9-11-14-32,33-15-19-35(50-7)20-16-33)34-17-21-36(51-8)22-18-34/h9-11,13-22,26,28-29,37-39H,12,24-25,27H2,1-8H3,(H,44,45,48,49)/t37?,38-,39-,56?/m1/s1 |
InChI Key |
YFUQEQDYBKCNTE-JVPMPJDISA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C)[C@H]2CC([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


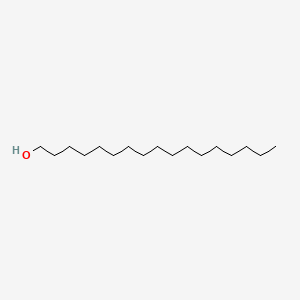
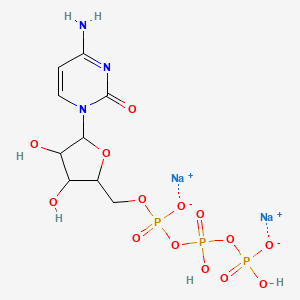
![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10831735.png)
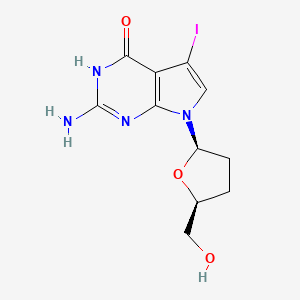
![(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;methane](/img/structure/B10831778.png)
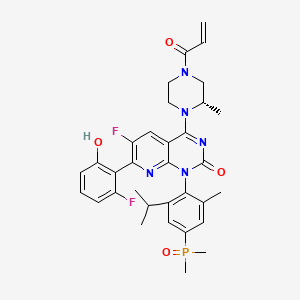
![[(3aR,6E,10Z,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10831785.png)
![[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;methane](/img/structure/B10831786.png)
![[(1R,3E,5R,7S,9Z,12R,13S,14S)-1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate](/img/structure/B10831790.png)
![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B10831796.png)
